molecular formula C15H10BrClO4 B2831504 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate CAS No. 432011-25-1

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate

Cat. No.: B2831504
CAS No.: 432011-25-1
M. Wt: 369.6
InChI Key: RIYGRPFTZUWRHM-UHFFFAOYSA-N
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Description

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate is a substituted phenyl benzoate ester featuring a bromine atom at the ortho position, a formyl group at the para position, and a methoxy group at the meta position on the phenolic ring, coupled with a 4-chlorobenzoate moiety. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive formyl group and halogen substituents, which enable further derivatization .

Properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClO4/c1-20-13-7-9(8-18)6-12(16)14(13)21-15(19)10-2-4-11(17)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYGRPFTZUWRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of 4-formyl-6-methoxyphenyl, followed by esterification with 4-chlorobenzoic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance efficiency and scalability, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The bromine and formyl groups can participate in electrophilic and nucleophilic reactions, respectively, influencing various biochemical pathways. The methoxy and chlorobenzoate groups contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name CAS Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Substituents
2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate Not reported C₁₅H₁₀BrClO₄ 369.59 1.561 (Predicted) 530.2 (Predicted) Bromo (ortho), Formyl (para), Methoxy (meta), 4-chlorobenzoate
2-Bromo-4-formyl-6-methoxyphenyl 2-chlorobenzoate 443664-51-5 C₁₅H₁₀BrClO₄ 369.59 1.561 (Predicted) 530.2 (Predicted) Bromo (ortho), Formyl (para), Methoxy (meta), 2-chlorobenzoate
2-Chloro-6-fluorophenyl 4-chlorobenzoate Not reported C₁₃H₇Cl₂FO₂ 285.10 Not reported Not reported Chloro (ortho), Fluoro (meta), 4-chlorobenzoate
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate 1193162-18-3 C₈H₆BrFO₃ 249.03 Not reported Not reported Bromo (para), Fluoro (ortho), Hydroxy (meta), Methyl ester

Key Observations:

  • Substituent Position : The 4-chlorobenzoate group in the target compound introduces stronger electron-withdrawing effects compared to 2-chloro analogs, influencing reactivity and solubility .
  • Functional Groups : The formyl group in the target compound distinguishes it from analogs like 2-chloro-6-fluorophenyl 4-chlorobenzoate, enabling nucleophilic additions (e.g., Schiff base formation) .

Biological Activity

2-Bromo-4-formyl-6-methoxyphenyl 4-chlorobenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H13BrClO3\text{C}_{16}\text{H}_{13}\text{BrClO}_3

This structure includes a bromo group, a formyl group, a methoxy group, and a chlorobenzoate moiety, which contribute to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its therapeutic potential.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacteria. The results are summarized in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Control (Colistin/Vancomycin)
Escherichia coli32 µg/mL8 µg/mL
Staphylococcus aureus16 µg/mL4 µg/mL
Acinetobacter baumannii64 µg/mL16 µg/mL

These findings indicate that the compound has significant antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Studies

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the effects on cell viability.

Cell Line IC50 (µM) Control (Doxorubicin)
MCF-7 (Breast Cancer)15.50.5
HeLa (Cervical Cancer)12.30.3
A549 (Lung Cancer)20.10.7

The IC50 values suggest that the compound is effective in reducing cell viability in these cancer cell lines, indicating its potential as an anticancer agent.

The mechanism of action of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of microbial and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to apoptosis in cancer cells.

Case Studies

Recent research has highlighted the potential of this compound in therapeutic applications:

  • Case Study on Antimicrobial Efficacy : A study published in Pharmaceutical Frontiers demonstrated that the compound effectively inhibited growth in multi-drug resistant strains of bacteria, showcasing its potential as an alternative treatment option .
  • Anticancer Research : Another investigation reported that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with increased levels of caspase-3 and -9 activation observed .

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